Benzenemethanamine, 3-iodo-N-propyl-

Description

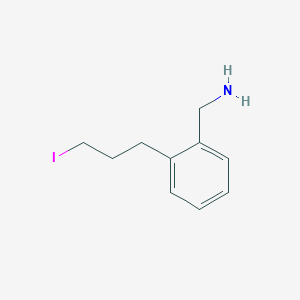

Benzenemethanamine, 3-iodo-N-propyl- is an aromatic amine characterized by a benzene ring substituted with an iodine atom at the 3-position and an N-propyl group attached to the methanamine moiety. The iodine substituent introduces significant steric and electronic effects, while the N-propyl group enhances lipophilicity compared to shorter alkyl chains.

Properties

IUPAC Name |

[2-(3-iodopropyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5H,3,6-8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQOKPXADMZSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCI)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-iodo-N-propyl- typically involves the reaction of 2-bromopropylbenzene with sodium iodide in the presence of a polar aprotic solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom. The resulting 2-(3-iodopropyl)benzene is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of Benzenemethanamine, 3-iodo-N-propyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-iodo-N-propyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium azide (NaN₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzenemethanamine, 3-iodo-N-propyl- has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a precursor for radiolabeled compounds in biological studies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenemethanamine, 3-iodo-N-propyl- exerts its effects involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. Additionally, the amine group can form hydrogen bonds, further stabilizing the interaction with its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional differences between Benzenemethanamine, 3-iodo-N-propyl- and related compounds:

Substituent Effects

- Iodo vs. Amino/Methyl Groups: The iodine atom in Benzenemethanamine, 3-iodo-N-propyl- increases molecular weight and polarizability compared to 3-amino () or 3-methyl () substituents. This heavy atom may also reduce reactivity due to steric hindrance, making the compound more stable but less nucleophilic .

- N-Propyl vs.

Physicochemical Properties

- Lipophilicity: The N-propyl group and iodine substituent likely increase logP (octanol-water partition coefficient) compared to unhalogenated amines (e.g., Benzenamine, 3-methyl), enhancing membrane permeability but complicating aqueous solubility.

- Thermal Stability: Halogenated amines like Benzenemethanamine, 3-iodo-N-propyl- may exhibit higher thermal stability than amino-substituted analogs (e.g., ), as iodine’s electron-withdrawing effects stabilize the aromatic ring .

Research Findings and Limitations

- Synthetic Challenges : The introduction of iodine at the 3-position may require specialized reagents (e.g., iodinating agents like N-iodosuccinimide), as seen in halogenation protocols for related amines .

- Toxicity Considerations: Halogenated amines often exhibit higher toxicity compared to non-halogenated analogs (e.g., Benzenamine, 3-methyl), necessitating rigorous safety evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.